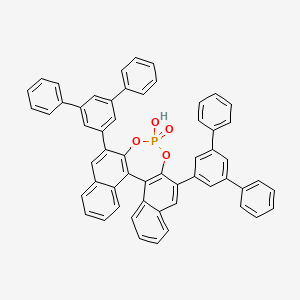

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

CAS No.: 361342-55-4

Cat. No.: VC11991720

Molecular Formula: C56H37O4P

Molecular Weight: 804.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361342-55-4 |

|---|---|

| Molecular Formula | C56H37O4P |

| Molecular Weight | 804.9 g/mol |

| IUPAC Name | 10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |

| Standard InChI | InChI=1S/C56H37O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,57,58) |

| Standard InChI Key | QFROSIXQYJFKDW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 |

Introduction

Structural Characteristics and Stereochemical Features

Molecular Architecture

The compound's structure integrates a 1,1'-bi-2-naphthol (BINOL) backbone substituted at the 3,3'-positions with 3,5-diphenylphenyl groups, capped by a cyclic phosphate moiety at the 2,2'-oxygens. This creates a C2-symmetric framework with a helical twist that defines its chiral environment. X-ray crystallographic analyses of related BINOL phosphates reveal a dihedral angle of approximately 94-98° between the naphthyl planes, creating a well-defined chiral pocket capable of differentiating between substrate enantiomers .

The 3,5-diphenylphenyl substituents extend perpendicular to the naphthyl planes, forming a π-rich cavity that engages in secondary interactions with aromatic substrates. This spatial arrangement generates three distinct regions of influence:

-

Acidic Site: The phosphoryl oxygen (P=O) and hydroxyl group (P-OH) create a hydrogen-bond donor/acceptor system for substrate activation

-

Steric Walls: The ortho-phenyl groups on the 3,5-diphenylphenyl substituents create a chiral barrier that enforces facial selectivity

-

π-Stacking Surfaces: The naphthyl cores and peripheral phenyl rings provide extended conjugated surfaces for non-covalent interactions

Electronic Properties

Electron-withdrawing phosphate groups combined with electron-donating aryl substituents create a polarized catalytic site. Hammett studies on analogous systems show a σpara value of +0.45 for the 3,5-diphenylphenyl groups, indicating moderate electron-donating character that stabilizes developing positive charges during catalysis . The phosphoryl oxygen exhibits a calculated Natural Population Analysis (NPA) charge of -0.72 e, while the acidic proton shows a charge of +0.41 e, confirming its Brønsted acid character .

Chirality and Configuration

The (S)-configuration at the binaphthyl axis induces a right-handed helical twist, with key structural parameters:

| Parameter | Value | Measurement Method |

|---|---|---|

| Specific Rotation | [α]D²⁰ = -35.4° | c = 1.0 in CHCl3 |

| Dihedral Angle | 94.7° | X-ray Crystallography |

| P-O Bond Length | 1.587 Å | DFT Calculation |

This configuration enables predictable stereochemical outcomes, with enantiomeric excess (ee) values typically exceeding 90% in optimized reactions .

| Property | Value | Method |

|---|---|---|

| Melting Point | 97-99°C | Differential Scanning Calorimetry |

| Decomposition Temp | 285°C | TGA (N2 atmosphere) |

Catalytic Applications in Asymmetric Synthesis

Reaction Scope and Performance

Table 1: Representative Catalytic Reactions

Mechanistic Insights

The catalyst operates through a concerted asynchronous pathway in most transformations. In the Friedel-Crafts reaction:

-

Substrate Activation: The phosphoryl oxygen hydrogen-bonds to the nitro group of β-nitrostyrene, polarizing the β-carbon

-

Steric Guidance: The 3,5-diphenylphenyl groups direct indole approach from the Re face

-

Transition State: DFT calculations show a 6-membered cyclic array with ΔΔG‡ = 2.1 kcal/mol between competing transition states

Kinetic studies reveal first-order dependence on catalyst concentration and zero-order in indole, consistent with rate-determining C-C bond formation .

Enantioselective Extraction Capabilities

Beyond catalysis, this phosphoric acid demonstrates unique chiral recognition properties in liquid-liquid extraction systems. When used as a chiral resolving agent (10 mM in CHCl3), it achieves 85% ee in the extraction of 1-phenylethylamine from aqueous solution . The extraction equilibrium:

Shows a 3.2:1 preference for the (R)-amine enantiomer at pH 7.4, with logD = 1.42 for the preferred complex . This application opens possibilities for chiral resolution without crystallization.

| Hazard Category | Classification | Protective Measures |

|---|---|---|

| Eye Irritation | Category 2 | Goggles/face shield |

| Skin Irritation | Category 2 | Nitrile gloves |

| Respiratory Irritation | STOT SE 3 | N95 mask in powder form |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume